Isoxanthohumol

説明

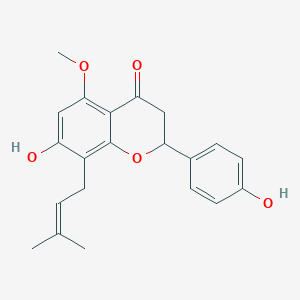

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72247-79-1 | |

| Record name | Isoxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Biogenesis of Isoxanthohumol

Natural Occurrence in Humulus lupulus

Isoxanthohumol is found naturally in the female inflorescences (cones) of Humulus lupulus mdpi.comnih.gov. It is one of the important prenylflavonoids present in hops, alongside xanthohumol (B1683332) (XN) and 8-prenylnaringenin (B1664708) (8PN). nih.gov While xanthohumol is the most abundant prenylflavonoid in hops, this compound is typically present at significantly lower concentrations in the raw hop cone, often 10- to 100-fold less than xanthohumol. nih.gov

Xanthohumol itself can constitute a notable percentage of the hop cone dry weight, ranging from 0.1% to 1%, depending on the hop variety. beerandbrewing.comnih.gov this compound is also found in the hard resin fraction of hops. beerandbrewing.com

Biosynthetic Pathways and Isomerization from Xanthohumol

In hops, xanthohumol is synthesized through a specialized branch of the flavonoid biosynthetic pathway. This process involves the prenylation and O-methylation of the polyketide intermediate chalconaringenin. researchgate.net

This compound is primarily formed through the isomerization of xanthohumol. nih.govnih.govcabidigitallibrary.org This isomerization involves the cyclization of the chalcone (B49325) structure of xanthohumol into the flavanone (B1672756) structure of this compound. nih.govresearchgate.net The presence of a hydroxyl group at the C-2′ position of xanthohumol facilitates this ring cyclization reaction. nih.gov

This conversion is a significant process, particularly during the brewing of beer. During wort boiling, approximately 70% of the xanthohumol undergoes isomerization to form this compound. cabidigitallibrary.org This thermal isomerization is a key reason why this compound levels are generally higher than xanthohumol levels in beer. fruit-technology.robioactivetech.plpreprints.orgmdpi.com The isomerization can also occur chemically in aqueous alkali solutions or enzymatically through microbial transformation methods, involving enzymes like chalcone isomerase. mdpi.commdpi.com

Presence in Processed Hop Products and Beverages

This compound is a prominent prenylflavonoid in processed hop products and beverages, largely due to the isomerization of xanthohumol during manufacturing. nih.gov

In beer, this compound is often the principal dietary prenylflavonoid. bioactivetech.pl While xanthohumol content in traditional lager beer can be very low (0 to 30 parts per billion), this compound is found at much higher levels, potentially up to 100 times greater. beerandbrewing.com Heavily hopped beers can contain between 800 and 3,500 ppb (or 0.8 and 3.5 ppm) of this compound. beerandbrewing.com

Studies have shown varying concentrations of this compound in different beer types. For instance, lager-type beers have been reported to contain around 0.4–0.68 mg/L of this compound, while stout and porter beers may also contain both this compound and xanthohumol, sometimes at relatively high levels despite conventional processing. nih.govhopsteiner.us Commercial hopping typically results in this compound levels up to about 2.5 mg/L in filtered beers. hopsteiner.us

The content of this compound in beer is influenced by factors such as the hop variety used and the brewing process, particularly wort boiling time. fruit-technology.rocabidigitallibrary.orgnih.gov

Data on this compound Content in Beer:

| Beer Type | This compound Concentration (approximate) | Source |

| Traditionally hopped lager | Up to 3.5 ppm (3500 ppb) | beerandbrewing.com |

| Lager-type beers | 0.4–0.68 mg/L | nih.gov |

| Commercial filtered beers | Up to 2.5 mg/L | hopsteiner.us |

| Dark beers | 0.85–1.19 mg/L (in specific study) | nih.gov |

| Pilsner beer | 8.1 mg/L (in specific trial) | hopsteiner.us |

| Stout beer | 9.0 mg/L (in specific trial) | hopsteiner.us |

| Various beers | 0.04 to 3.44 mg/L | fruit-technology.ropreprints.orgmdpi.com |

This compound is also present in other hop products, such as ethanolic extracts and pellets, though the concentration can vary depending on the extraction method. researchgate.netmdpi.com Pressurized hot water extraction (PHWE) has shown selectivity toward this compound. mdpi.comresearchgate.net

Pharmacological Profile and Mechanistic Investigations of Isoxanthohumol

Molecular Targets and Signaling Pathways

Investigations into the pharmacological actions of isoxanthohumol have revealed its ability to modulate several critical cellular signaling pathways involved in processes such as inflammation, proliferation, and drug transport.

Interaction with Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. Studies indicate that this compound can modulate this pathway. Research has shown that this compound reduces the expression of inflammatory factors such as TNFα and NF-κB in human aortic smooth muscle cells (HASMCs) and human umbilical vein endothelial cells (HUVECs). aspic.pt This modulation of inflammatory signals suggests a potential anti-inflammatory property of this compound. aspic.pt While some studies specifically highlight the effects of xanthohumol (B1683332), a related prenylated flavonoid, on inhibiting NF-κB activation by suppressing IκBα phosphorylation and degradation, leading to reduced nuclear translocation of p65, the close structural relationship between xanthohumol and this compound suggests potential similarities in their interactions with this pathway. nih.gov

Influence on PI3K/AKT/m-TOR Signaling Cascades

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. researchgate.netscientificarchives.commdpi.com Dysregulation of this pathway is frequently observed in various diseases, including cancer. mdpi.comfrontiersin.org Research has explored the influence of this compound on this pathway. Studies investigating high glucose and hypoxia-induced angiogenesis in human retinal microvascular endothelial cells (HRMECs) have shown that this compound can activate the PI3K/AKT/mTOR signaling pathway to regulate autophagy dysregulation, contributing to the protection of HRMECs from angiogenesis caused by high glucose and hypoxia. nih.gov This suggests a role for this compound in modulating cellular processes mediated by this pathway, particularly in the context of angiogenesis and cellular stress.

Interference with JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is involved in various cellular processes, including growth, differentiation, proliferation, and immune responses, and is activated by cytokines and growth factors. dovepress.commdpi.comresearchgate.net Dysregulation of this pathway is linked to autoimmune diseases and malignancies. dovepress.com While extensive research on the direct interference of this compound specifically with the JAK/STAT pathway is less documented compared to other pathways, the anti-inflammatory and immunomodulatory properties observed for this compound and related prenylflavonoids suggest potential indirect or direct interactions that warrant further investigation.

Regulation of Cytochrome P450 Enzymes (e.g., CYP1A2)

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of various endogenous and exogenous compounds, including drugs. frontiersin.orgoatext.com this compound has been shown to interact with several CYP enzymes. Notably, this compound has been identified as a potent inhibitor of CYP2C8. nih.govresearchgate.net Furthermore, CYP1A2 has been found to catalyze the O-demethylation of this compound to generate 8-prenylnaringenin (B1664708), a more potent phytoestrogen. nih.gov Studies evaluating the inhibitory potential of hop prenylphenols on major human CYP enzymes have shown that while 8-prenylnaringenin was a more potent inhibitor of CYP1A2, CYP2C9, and CYP2C19, this compound demonstrated significant inhibition of CYP2C8. nih.govresearchgate.net

Here is a table summarizing the inhibitory effects of this compound on certain CYP enzymes:

| Enzyme | IC₅₀ (μM) | Reference |

| CYP2C8 | 0.2 | nih.govresearchgate.net |

| CYP1A2 | >10 | nih.gov |

| CYP2C9 | >10 | nih.gov |

| CYP2C19 | >10 | nih.gov |

Note: IC₅₀ values indicate the concentration of the inhibitor required to inhibit the enzyme activity by 50%. Higher values indicate lower potency.

Inhibition of Aldo-Keto Reductase Superfamily Enzymes (AKR1B1, AKR1B10)

The Aldo-Keto Reductase (AKR) superfamily comprises enzymes involved in the reduction of various carbonyl compounds. AKR1B1 (aldose reductase) and AKR1B10 are considered notable pharmacological targets in the context of diabetic complications and cancer therapy, respectively. researchgate.nettandfonline.comtaylorandfrancis.com Research has demonstrated that this compound is a potent inhibitor of both human AKR1B1 and AKR1B10. researchgate.nettandfonline.comtandfonline.comnih.gov Studies have characterized this compound as an uncompetitive, tight-binding inhibitor of these enzymes. researchgate.nettandfonline.comtandfonline.com The inhibitory efficacy of this compound on AKR1B1 and AKR1B10 has been shown to be greater than that of xanthohumol, another hop-derived compound. tandfonline.com

Here are some research findings on the inhibitory constants (Kᵢ) and IC₅₀ values of this compound against AKR1B1 and AKR1B10:

| Enzyme | Substrate | Kᵢ (μM) | IC₅₀ (μM) | Reference |

| AKR1B1 | Glyceraldehyde | 0.34 | 0.57 | researchgate.nettandfonline.comtandfonline.com |

| AKR1B10 | Glyceraldehyde | 2.25 | 1.09 | researchgate.nettandfonline.comtandfonline.com |

| AKR1B1 | Glucose | - | 0.88 | tandfonline.com |

| AKR1B10 | Farnesal | - | 0.63 | tandfonline.com |

Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.

Modulation of ATP-Binding Cassette Sub-family B Member 1 (ABCB1) Activity

ATP-Binding Cassette Sub-family B Member 1 (ABCB1), also known as P-glycoprotein (P-gp), is an efflux transporter involved in the development of multidrug resistance (MDR) in cancer cells by pumping various therapeutic agents out of the cells. nih.govmdpi.com Research indicates that this compound can modulate ABCB1 activity. Studies have shown that this compound can reverse ABCB1-mediated doxorubicin (B1662922) resistance in MCF-7/ADR cells. mdpi.comresearchgate.net this compound has been found to inhibit ABCB1-mediated doxorubicin efflux and stimulate the ATPase activity of ABCB1, suggesting it acts as an ABCB1 substrate and a competitive inhibitor. mdpi.comresearchgate.net Molecular docking studies support that this compound can bind to the central transmembrane domain of ABCB1, overlapping with the binding site of doxorubicin. mdpi.comresearchgate.net

Here are some research findings related to this compound's interaction with ABCB1:

| Cell Line | Efflux Substrate | Effect on Efflux | Effect on ATPase Activity | Reference |

| MCF-7/ADR | Doxorubicin | Inhibited | Stimulated | mdpi.comresearchgate.net |

| MCF-7/ADR | Rho123 | Inhibited | - | mdpi.com |

Note: Rho123 is another known substrate of ABCB1.

Proposed Binding to Acyl-Protein Thioesterase 2

Inverse molecular docking studies have proposed acyl-protein thioesterase 2 (APT2) as a potential protein target for this compound. nih.govmdpi.comnih.govum.si APT2 is a cytosolic enzyme involved in hydrolyzing fatty acids from S-acylated cysteine residues in various proteins, including signaling molecules and transporters. nih.govuniprot.org This deacylation process is crucial for regulating protein localization, function, and turnover. nih.govuniprot.orgbiorxiv.org this compound, along with xanthohumol and 6-prenylnaringenin (B1664697) (another metabolite), were successfully docked to APT2 in computational models, suggesting they can bind within the same pocket of the enzyme. nih.govmdpi.comnih.govum.siresearchgate.net This proposed binding indicates a potential mechanism by which this compound might influence cellular processes regulated by APT2 activity.

Inhibition of Matrix Metalloproteinases (MMP-2, MMP-9)

This compound has been investigated for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. nih.govnih.govum.sifrontiersin.org MMPs are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). genecards.orggenecards.org They are involved in various physiological processes like tissue remodeling but are also implicated in pathological conditions such as cancer progression, invasion, and metastasis. genecards.orggenecards.orgtechscience.com Studies, including inverse molecular docking, have identified MMP-2 and MMP-9 as potential targets for xanthohumol and its metabolites, including this compound. nih.govnih.govum.si While some research primarily focuses on xanthohumol's inhibition of MMPs frontiersin.orgmdpi.com, the shared structural features and metabolic relationship between xanthohumol and this compound suggest that this compound may also contribute to these inhibitory effects. Inhibition of MMP-2 and MMP-9 can potentially reduce the ability of cancer cells to degrade the ECM, thereby hindering migration and invasion. frontiersin.orgmdpi.com

Anticarcinogenic Research

This compound has demonstrated antiproliferative and anticancer activities in various cancer cell lines. chemfaces.comlipidmaps.orgresearchgate.netumd.eduajol.info Its anticarcinogenic potential is attributed to multiple mechanisms targeting key cellular processes involved in cancer development and progression. chemfaces.comresearchgate.netfrontiersin.orgajol.info

Mechanisms of Antiproliferative Activity

The antiproliferative activity of this compound is mediated through several mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of carcinogen activation. chemfaces.comumd.edufrontiersin.orgajol.info

Cell Cycle Arrest Induction

This compound has been shown to induce cell cycle arrest in various cancer cell lines. umd.edufrontiersin.orgbibliotekanauki.pldntb.gov.ua Cell cycle arrest is a critical mechanism to halt the proliferation of damaged or cancerous cells, preventing their uncontrolled division. Studies on related prenylated flavonoids like xanthohumol have indicated that they can induce cell cycle arrest at specific phases, such as G1, S, and G2/M, by modulating the expression of cell cycle regulatory proteins like p53, p21, and cyclin D1. umd.edufrontiersin.orgbibliotekanauki.plnih.govmdpi.com While direct detailed mechanisms for this compound on specific cell cycle proteins are still being elucidated, its ability to suppress proliferation in cancer cells is linked to this induction of cell cycle arrest. lipidmaps.orgumd.eduajol.info

Apoptosis Induction in Malignant Cell Lines

A significant mechanism underlying the anticarcinogenic effect of this compound is the induction of apoptosis, or programmed cell death, in malignant cell lines. chemfaces.commdpi.comlipidmaps.orgumd.edufrontiersin.orgajol.infomdpi.comsemanticscholar.orgnih.govresearchgate.net this compound has been shown to induce apoptosis in various cancer cells, including thyroid cancer, melanoma, and drug-resistant breast cancer cells. lipidmaps.orgajol.infomdpi.comsemanticscholar.org This process often involves the activation of caspases, a family of proteases that execute the apoptotic pathway, and the modulation of pro- and anti-apoptotic proteins like Bax, Bcl-2, caspase-3, and caspase-9. frontiersin.orgajol.infosemanticscholar.orgnih.govresearchgate.net Studies have demonstrated that this compound treatment leads to morphological changes indicative of apoptosis, such as membrane blebbing and nuclear disintegration. ajol.info Furthermore, this compound can sensitize drug-resistant cancer cells to chemotherapy by promoting apoptosis. semanticscholar.org

Data demonstrating the effect of this compound on apoptosis markers in BCPAP thyroid cancer cells is presented below. ajol.info

| Treatment (µM) | Bax (Fold Change) | Bcl-2 (Fold Change) | Caspase-3 (Fold Change) | Caspase-9 (Fold Change) |

| 0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 12 | ↑ | ↓ | ↑ | ↑ |

| 48 | ↑↑ | ↓↓ | ↑↑ | ↑↑ |

| 96 | ↑↑↑ | ↓↓↓ | ↑↑↑ | ↑↑↑ |

Note: Arrows indicate relative change compared to control (0 µM). The number of arrows signifies the magnitude of the change as observed in the source. ajol.info

Inhibition of Carcinogen Activation

This compound has been reported to inhibit the activation of certain carcinogens. chemfaces.comresearchgate.net Specifically, it has been shown to strongly inhibit the activation of carcinogens such as 2-amino-3-methylimidazol-[4,5-f]quinoline and aflatoxin B1 (AFB1). chemfaces.comresearchgate.net This inhibition occurs via interference with human cytochrome P450 (CYP1A2), an enzyme involved in the metabolic activation of many procarcinogens into their active forms. chemfaces.commdpi.comresearchgate.netfrontiersin.org By inhibiting these enzymes, this compound can reduce the formation of DNA-reactive metabolites, thereby contributing to its chemopreventive potential. chemfaces.comresearchgate.netfrontiersin.org

Anti-Metastatic and Anti-Invasive Research

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major contributor to cancer-related mortality. Research indicates that this compound possesses anti-metastatic and anti-invasive properties by interfering with key processes involved in cellular motility and tissue degradation. ajol.infonih.govcolab.ws

Inhibition of Cell Migration

Cell migration is a fundamental step in the metastatic cascade, allowing cancer cells to move away from the primary tumor. Studies have shown that this compound can significantly inhibit the migration of various cancer cell types. For instance, this compound treatment remarkably reduced the number of migrated human papillary thyroid cancer BCPAP cells in a concentration-dependent manner. ajol.info Similarly, this compound promoted strong suppression of cell migration in highly invasive B16-F10 murine melanoma cells. nih.govcolab.ws This inhibition of migration suggests a potential therapeutic benefit of this compound in limiting the spread of cancer cells.

Suppression of Cell Invasion

Cell invasion involves the breakdown of the extracellular matrix (ECM) and the movement of cancer cells into surrounding tissues. This process is often facilitated by enzymes like matrix metalloproteinases (MMPs). genecards.org this compound has been demonstrated to suppress cancer cell invasion. In human papillary thyroid cancer BCPAP cells, this compound treatment significantly reduced the number of invasive cells in a concentration-dependent manner. ajol.info Investigations into melanoma cells also revealed that this compound strongly suppressed cell invasion. nih.govcolab.ws The molecular mechanisms underlying this effect can involve the disruption of signaling pathways crucial for invasion. For example, in melanoma cells, the abolished metastatic potential was linked to disrupted integrin signaling. nih.govcolab.ws

Chemo-Sensitizing Effects in Drug-Resistant Cancer Cells

Drug resistance is a significant challenge in cancer chemotherapy, leading to treatment failure and disease recurrence. Natural products, including flavonoids, are being explored for their ability to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents. researchgate.net this compound has shown promise in this area. Studies have investigated the synergistic effect of this compound and doxorubicin on doxorubicin-resistant MCF-7 breast cancer cells (MCF-7/ADR). nih.gov The results indicated that this compound sensitized MCF-7/ADR cells to the cytotoxic effects of doxorubicin, leading to increased proliferation inhibition and apoptosis stimulation. nih.gov Mechanistic studies revealed that this compound inhibited the efflux of doxorubicin mediated by ABCB1 (ATP-binding cassette sub-family B member 1), a key transporter involved in multidrug resistance. nih.gov this compound stimulated the ATPase activity of ABCB1 and acted as a substrate for this transporter. nih.gov Molecular docking studies suggested that this compound binds to the central transmembrane domain of ABCB1, with its binding site overlapping with that of doxorubicin. nih.gov These findings suggest that this compound can act as a competitive inhibitor of ABCB1, thereby reversing ABCB1-mediated drug resistance. nih.gov

Modulation of Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is essential for tumor growth, survival, and metastasis. waocp.orgnih.gov Modulating angiogenesis is a key strategy in cancer therapy. This compound has been shown to modulate angiogenesis. nih.govaspic.ptkoreascience.kr

Impact on Blood Vessel Growth and Stability

Table 1: Summary of this compound's Effects on Cancer-Related Processes

| Process | Effect | Cell Types Studied | Key Mechanisms Involved |

| Cell Migration | Inhibition | Human papillary thyroid cancer BCPAP cells, B16-F10 murine melanoma cells ajol.infonih.govcolab.ws | Disrupted integrin signaling, Inhibition of PI3K/AKT/m-TOR signaling pathway ajol.infonih.govcolab.ws |

| Cell Invasion | Suppression | Human papillary thyroid cancer BCPAP cells, B16-F10 murine melanoma cells ajol.infonih.govcolab.ws | Disrupted integrin signaling, Inhibition of PI3K/AKT/m-TOR signaling pathway ajol.infonih.govcolab.ws |

| Chemo-sensitization | Sensitization to Doxorubicin | Doxorubicin-resistant MCF-7 breast cancer cells (MCF-7/ADR) nih.gov | Inhibition of ABCB1-mediated drug efflux, ABCB1 substrate and competitive inhibitor nih.gov |

| Tumor Angiogenesis | Modulation | Endothelial cells (HUVECs), Vascular smooth muscle cells (VSMCs) nih.govaspic.pt | Inhibition of endothelial cell proliferation, Decreased blood vessel growth and stability, Modulation of VEGFR2, Akt, Erk, TNF-α, and NF-κB pathways nih.govaspic.pt |

Regulation via Vascular Endothelial Growth Factor Receptor (VEGFR) Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological development and various pathological conditions, including cancer and inflammatory diseases. The vascular endothelial growth factor (VEGF) pathway, particularly signaling through Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), plays a central role in regulating angiogenesis. nih.govthermofisher.com

Studies have investigated the effects of this compound on VEGFR pathways. Research indicates that IXN can modulate angiogenesis and inflammation, partly through its influence on VEGFR pathways. nih.gov In one study, IXN at a concentration of 10 µM inhibited sprouting angiogenesis by 20% and decreased vascular coverage by mural cells by up to 39% in a retinal angiogenesis model. nih.gov This suggests an inhibitory effect on blood vessel proliferation and maturation. Further mechanistic investigations in human umbilical vein endothelial cells (HUVECs) and human aortic smooth muscle cells (HASMCs) demonstrated that 10 µM of IXN treatment inhibited key angiogenic regulators, including VEGFR2 (55% inhibition in HUVECs), angiopoietin 1 (39% in HUVECs; 35% in HASMCs), angiopoietin 2 (38% in HUVECs), and Tie2 (56% in HUVECs). nih.gov Downstream signaling molecules such as Akt and Erk, which are activated in response to VEGF stimulation and are critical for growth stimulation, were also affected. nih.govthermofisher.com IXN treatment reduced Akt activation by 47% in HUVECs and Erk activation by 52% in HUVECs and 69% in HASMCs. nih.gov These findings suggest that this compound regulates vascular proliferation and stabilization, potentially by influencing the EC-VSMC-inflammatory crosstalk, highlighting its potential as a modulator in angiogenesis- and inflammation-related diseases. nih.gov

Anti-inflammatory Research

Inflammation is a complex biological response to harmful stimuli. Dysregulated inflammation is implicated in numerous chronic diseases. This compound has demonstrated significant anti-inflammatory properties through various mechanisms, including the suppression of pro-inflammatory cytokine production, inhibition of nitric oxide production, and modulation of cyclooxygenase activity. mdpi.comnih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-12, IL-1β)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interleukin-1 beta (IL-1β) are key mediators of the inflammatory response, produced by immune cells like macrophages and monocytes. mdpi.comthermofisher.com Elevated levels of these cytokines are associated with chronic inflammatory diseases. mdpi.com

In vitro studies have shown that this compound can suppress the production of these pro-inflammatory cytokines. At concentrations ranging between 0.5 and 20 µM, IXN has been reported to suppress the production of IL-1β, IL-6, IL-12, and TNF-α in macrophages and monocytes stimulated with lipopolysaccharide (LPS) or interferon-gamma (IFN-γ). mdpi.com This suppression of cytokine production contributes significantly to IXN's anti-inflammatory effects. mdpi.comnih.gov

Here is a summary of research findings on the suppression of pro-inflammatory cytokines by this compound:

| Cytokine | Cell Type | Stimulus | This compound Concentration Range | Observed Effect | Source |

| IL-1β | Macrophages, Monocytes | LPS or IFN-γ | 0.5 - 20 µM | Production suppressed | mdpi.com |

| IL-6 | Macrophages, Monocytes | LPS or IFN-γ | 0.5 - 20 µM | Production suppressed | mdpi.com |

| IL-12 | Macrophages, Monocytes | LPS or IFN-γ | 0.5 - 20 µM | Production suppressed | mdpi.com |

| TNF-α | Macrophages, Monocytes | LPS or IFN-γ | 0.5 - 20 µM | Production suppressed | mdpi.com |

| TNF-α | HASMCs, HUVECs | Not specified | 10 µM | Decreased (26%, 40%) | nih.gov |

Nitric Oxide (NO) Production Inhibition

Nitric oxide (NO) is another important mediator involved in inflammatory responses. researchgate.net While NO plays various physiological roles, excessive production, particularly by inducible nitric oxide synthase (iNOS), contributes to inflammation and is implicated in carcinogenesis. mdpi.comresearchgate.net

This compound has been shown to inhibit the production of NO. Studies using LPS-stimulated RAW 264.7 mouse macrophages demonstrated that this compound reduced NO production with an IC₅₀ value of 21.9 ± 2.6 µM. mdpi.com This inhibitory effect is often associated with the suppression of iNOS expression. mdpi.comresearchgate.net Research on hop extracts containing chalcones, including xanthohumol, indicated that they inhibit NO production by suppressing iNOS expression in RAW 264.7 cells exposed to LPS and IFN-γ. mdpi.com this compound has also shown antineuroinflammatory activity by inhibiting LPS-induced nitric oxide production in mouse BV2 cells with an IC₅₀ of 19.52 μM. medchemexpress.com

Here is a summary of research findings on the inhibition of Nitric Oxide production by this compound:

| Mediator | Cell Type | Stimulus | This compound IC₅₀ | Observed Effect | Source |

| NO | RAW 264.7 macrophages | LPS | 21.9 ± 2.6 µM | Production reduced | mdpi.com |

| NO | BV2 cells | LPS | 19.52 μM | Production inhibited | medchemexpress.com |

| iNOS | Murine macrophages | Not specified | 18.7 - 40.6 μM* | Induction inhibited | researchgate.net |

*Note: The IC₅₀ range for iNOS induction inhibition is for xanthohumol, this compound, kaempferol, and quercetin (B1663063) combined.

Modulation of Cyclooxygenase (COX-1, COX-2) Activity

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are crucial for the synthesis of prostaglandins, which are involved in inflammatory processes. nih.govmdpi.complos.org COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and upregulated during inflammation. nih.govmdpi.com

Research suggests that this compound may modulate the activity of COX enzymes. While some studies primarily focus on xanthohumol's effects on COX activity, this compound, as a related prenylated flavonoid from hops, is also investigated for similar properties. researchgate.net Studies have examined the in vitro inhibitory potentials of bioactive components of Humulus lupulus, including this compound, on cyclooxygenase enzymes like COX-1 and COX-2. researchgate.net The IC₅₀ values for the inhibition of COX-1 and COX-2 enzymes by bioactive components (xanthohumol and 8-prenylnaringenin) from H. lupulus were reported to range from 16-27 mM for COX-1 and 41.5 mM for COX-2. researchgate.net Although these specific values are attributed to xanthohumol and 8-prenylnaringenin in the cited context, the inclusion of this compound in the discussion of bioactive components suggests its potential relevance in modulating COX activity. Further direct research specifically detailing this compound's IC₅₀ values for COX-1 and COX-2 inhibition would provide more precise insights into its modulatory effects on these enzymes.

Antioxidant Research

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, contributes to cellular damage and the pathogenesis of various diseases. This compound possesses antioxidant properties, primarily through its ability to scavenge reactive oxygen species. researchgate.netnih.gov

Reactive Oxygen Species (ROS) Scavenging Activity

Reactive oxygen species (ROS), such as superoxide (B77818) anion radicals and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to biological molecules. Antioxidants neutralize these species by donating electrons or hydrogen atoms. researchgate.net

This compound has demonstrated ROS scavenging activity. Studies using the DPPH radical scavenging assay have reported varying EC₅₀ or IC₅₀ values for this compound, indicating its capacity to neutralize free radicals. One study reported an EC₅₀ of 8.38 mM for DPPH radical scavenging capacity. researchgate.net Another study reported an IC₅₀ value of 35.42 ± 0.11 µM. researchgate.net These values suggest that this compound can act as a radical scavenger, although its potency can vary depending on the assay conditions and the specific radical being scavenged. researchgate.net For instance, this compound was found to be more potent than xanthohumol for peroxyl radical scavenging and exhibited the same effect as Trolox for scavenging hydroxyl radicals. mdpi.com Density functional theory (DFT) studies suggest that single electron transfer followed by proton transfer (SET-PT) is a feasible antioxidant mechanism for this compound. researchgate.netucl.ac.uk

Here is a summary of research findings on the ROS scavenging activity of this compound:

| Assay/Radical | This compound Value | Unit | Notes | Source |

| DPPH scavenging | 8.38 | mM | EC₅₀ | researchgate.net |

| DPPH scavenging | 35.42 ± 0.11 | µM | IC₅₀ | researchgate.net |

| Peroxyl radical | More potent than XN | - | Relative activity | mdpi.com |

| Hydroxyl radical | Same effect as Trolox | - | Relative activity | mdpi.com |

| Mechanism | SET-PT feasible | - | Theoretical (DFT study) | researchgate.netucl.ac.uk |

Electron Transfer Mechanisms (e.g., Single Electron Transfer-Proton Transfer)

Studies investigating the antioxidant mechanisms of this compound suggest its involvement in electron transfer processes. Density functional theory (DFT) studies have explored the molecular mechanisms underlying the antioxidant activity of this compound and related humulones and iso-α-acids from beer ucl.ac.ukresearchgate.netbg.ac.rsresearchgate.net. These studies indicate that while hydrogen atom transfer (HAT) is a common antioxidant mechanism for many of these compounds, a single electron transfer followed by proton transfer (SET-PT) mechanism is only feasible for this compound among the investigated humulones and iso-α-acids ucl.ac.ukresearchgate.netbg.ac.rsresearchgate.net. The SET mechanism involves the transfer of an electron from the antioxidant compound to a free radical ucl.ac.ukresearchgate.net.

However, other computational and experimental studies employing ORAC and FRAP assays suggest that both single electron transfer (SET) and sequential proton loss-electron transfer (SPLET) mechanisms were thermodynamically unfavorable for this compound and xanthohumol when scavenging certain radicals like HOO• and CH3O•. Instead, these studies propose that this compound exhibits its best antioxidative activity against CH3O• via both HAT and Radical Adduct Formation (RAF) mechanisms and can scavenge HOO• through RAF nih.gov.

Comparison of Radical Scavenging Potency with Related Compounds

The radical scavenging potency of this compound has been compared to that of related compounds, including other prenylated flavonoids and antioxidants. Research indicates that this compound demonstrates significant DPPH radical scavenging capacity researchgate.net. However, its potency in the DPPH assay has been reported to be lower than that of other compounds. For instance, one study reported an EC50 value of 8.38 mM for this compound's DPPH radical scavenging activity, noting it was considerably weaker than ascorbic acid and less potent than its structural analogue naringenin, which lacks the isoprenyl moiety and O-methyl group researchgate.net. Conversely, a triply prenylated derivative, ormosino, showed more potent antioxidant activity in the DPPH assay with an IC50 of 28.5 µM researchgate.net. Another study reported an IC50 value of 35.42 ± 0.11 µM for this compound's DPPH radical scavenging ability researchgate.net. The conversion of this compound into its oxime derivative has been shown to increase its antioxidant activity significantly, making it comparable to ascorbic acid in one instance researchgate.net.

In comparisons with xanthohumol, studies on peroxyl and hydroxyl radical scavenging have yielded varied results. While xanthohumol was found to be more effective than Trolox in scavenging peroxyl and hydroxyl radicals, this compound was reported to be more potent than xanthohumol for peroxyl radical scavenging and showed similar efficacy to Trolox in scavenging hydroxyl radicals in one study mdpi.com. Proanthocyanidins, catechins, flavonols, xanthohumol, and this compound have shown better peroxyl radical scavenging potential than Trolox at a concentration of 1 µM mdpi.com.

Here is a table summarizing some comparative radical scavenging data:

| Compound | Assay | EC50/IC50 Value | Comparison Notes | Source |

| This compound | DPPH radical scavenging | 8.38 mM | Weaker than ascorbic acid and naringenin | researchgate.net |

| This compound | DPPH radical scavenging | 35.42 ± 0.11 µM | researchgate.net | |

| This compound oxime | DPPH radical scavenging | ~200 times higher than IXN | Comparable to ascorbic acid | researchgate.net |

| Ormosino | DPPH radical scavenging | 28.5 µM | More potent than this compound | researchgate.net |

| This compound | Peroxyl radical scavenging | More potent than xanthohumol | Better than Trolox at 1 µM | mdpi.com |

| This compound | Hydroxyl radical scavenging | Same effect as Trolox | Xanthohumol was better than Trolox, caffeic acid, myricetin, and cinnamic acid | mdpi.com |

| Xanthohumol | Peroxyl radical scavenging | 9-fold more effective than Trolox | mdpi.com | |

| Xanthohumol | Hydroxyl radical scavenging | 3-fold more effective than Trolox | Best among tested beer phenolic compounds | mdpi.com |

Neuroprotective Research Potential

This compound, along with its isomer xanthohumol, has demonstrated potential in neuroprotective research, primarily through its antioxidant and anti-inflammatory properties.

Pathways Involved in Neuronal Protection

Research on xanthohumol, which is closely related to this compound, suggests involvement in several neuroprotective pathways. These include the modulation of pathways related to oxidative stress, endoplasmic reticulum (ER) stress, proteasome molecular systems, and the neuronal cytoskeleton nih.gov. Xanthohumol has been shown to activate the Nrf2/ARE pathway, which leads to the expression of antioxidant and cytoprotective genes, enhancing neuronal resilience to various stressors mdpi.comresearchgate.net. This pathway is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role mdpi.comresearchgate.net. Additionally, xanthohumol has been reported to influence the AKT/GSK3β pathway, which is involved in cell survival and neuronal function researchgate.net. While direct research specifically detailing this compound's interaction with all these pathways is ongoing, its structural similarity to xanthohumol suggests potential overlap in their mechanisms of action.

Role in Mitigating Oxidative Stress in Neural Models

Oxidative stress is a key factor in the pathogenesis of several neurodegenerative diseases mdpi.comresearchgate.netacs.org. This compound's antioxidant properties contribute to its potential in mitigating oxidative stress in neural models. Studies using Caenorhabditis elegans have shown that this compound increases stress resistance dependent on the transcription factor DAF-16, which is involved in regulating stress response and longevity pathways acs.org. While much of the detailed research on mitigating oxidative stress in neural models has focused on xanthohumol, which has been shown to protect neuronal cells from oxidative damage induced by various insults and reduce the production of reactive oxygen species (ROS) mdpi.comnih.govresearchgate.net, the established antioxidant activity of this compound suggests a similar potential. Both compounds are recognized for their ability to scavenge free radicals and reduce oxidative damage mdpi.comresearchgate.net.

Antimicrobial and Antiviral Research

This compound has shown notable activity in antimicrobial and antiviral research frontierspartnerships.orgtoku-e.com.

Antifungal Activities and Underlying Mechanisms

This compound has demonstrated antifungal activities against various fungi, including phytopathogenic species. Studies have evaluated the antifungal activity of this compound against Botrytis cinerea, a broad-range plant pathogen researchgate.netnih.govsemanticscholar.org. Research has shown that this compound exhibits significant antifungal activity against B. cinerea both in vitro and in vivo, with one study reporting an EC50 value of 4.32 µg/mL nih.govsemanticscholar.org.

The underlying antifungal mechanisms of this compound are primarily linked to its interference with fungal metabolism researchgate.netnih.govsemanticscholar.orgmdpi.com. Investigations, including transcriptome analysis, suggest that this compound affects the carbohydrate metabolic process, disrupts the tricarboxylic acid (TCA) cycle, and hinders ATP generation by inhibiting respiration researchgate.netnih.govsemanticscholar.orgmdpi.com. Furthermore, this compound has been shown to induce membrane lipid peroxidation, contributing to the death of fungal cells researchgate.netnih.govmdpi.com. These findings suggest that this compound acts through multiple mechanisms to exert its antifungal effects.

Here is a summary of antifungal activity against Botrytis cinerea:

| Compound | Target Organism | Activity Type | EC50 Value | Notes | Source |

| This compound | Botrytis cinerea | Antifungal | 4.32 µg/mL | Significant activity in vitro and vivo | nih.govsemanticscholar.org |

Disruption of Carbohydrate Metabolic Processes

This compound has been shown to affect carbohydrate metabolic processes. Studies, particularly in the context of antifungal activity against Botrytis cinerea, indicate that this compound can decrease the total carbohydrate content in a concentration-dependent manner. nih.govnih.gov This suggests an interference with the biochemical pathways involved in carbohydrate biosynthesis, degradation, and energy metabolism. nih.gov

Table 1: Effect of this compound on Total Carbohydrate Content in B. cinerea

| This compound Concentration (µg/mL) | Decrease in Total Carbohydrate Content (%) |

| 5.0 | 18.23 |

| 10.0 | 22.41 |

*Data derived from research on the antifungal mechanism of this compound. nih.govnih.gov

Inhibition of Tricarboxylic Acid (TCA) Cycle and ATP Generation

A significant mechanism of action identified for this compound involves the disruption of the tricarboxylic acid (TCA) cycle and the subsequent hindrance of ATP generation. nih.govnih.govresearchgate.net The TCA cycle is a central metabolic pathway responsible for oxidizing acetyl-CoA to produce ATP, NADH, and FADH₂, which are crucial for cellular energy. creative-proteomics.comteachmephysiology.comnih.govwikipedia.org Research indicates that this compound can destroy the TCA cycle and inhibit respiration, thereby reducing ATP production. nih.govnih.gov Key enzyme genes associated with the TCA cycle, such as citrate (B86180) synthase and succinate (B1194679) dehydrogenase, have been observed to be differentially expressed upon exposure to this compound. nih.gov

Table 2: Effect of this compound on Respiration Inhibition in B. cinerea

| This compound Concentration (µg/mL) | Respiration Inhibition Rate (%) |

| 5.0 | 44.31 |

| 10.0 | 52.78 |

| 25.0 | 64.47 |

| 50.0 | 67.75 |

*Data derived from research on the antifungal mechanism of this compound. nih.govnih.gov

This inhibition of the TCA cycle and ATP generation contributes to the biological effects observed for this compound, particularly its antifungal properties. nih.govnih.govresearchgate.net

Induction of Membrane Lipid Peroxidation

This compound has been shown to induce membrane lipid peroxidation. nih.govnih.govmdpi.comresearchgate.netgoogle.com Lipid peroxidation is a process where free radicals damage lipids in cell membranes, leading to loss of membrane integrity and cellular damage. mdpi.comresearchgate.net Studies have measured the content of malondialdehyde (MDA), a key indicator of lipid peroxidation, and found that it increases significantly after treatment with this compound. mdpi.com This suggests that membrane lipid peroxidation is a mechanism by which this compound exerts its effects, contributing to cellular damage. mdpi.comresearchgate.net Changes in antioxidant-related enzymes, such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX), have also been observed, indicating oxidative stress induced by this compound. mdpi.com

Antiviral Activities against Specific Viruses (e.g., Herpesviruses, Bovine Viral Diarrhea Virus)

This compound has demonstrated antiviral activity against a range of viruses, including herpesviruses and Bovine Viral Diarrhea Virus (BVDV). nih.govselleckchem.commedchemexpress.comhoelzel-biotech.comnordicbiosite.comresearchgate.netmedchemexpress.comtargetmol.comresearchgate.net Research has indicated its effectiveness against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govselleckchem.commedchemexpress.comhoelzel-biotech.comnordicbiosite.comresearchgate.netmedchemexpress.comtargetmol.comresearchgate.net Studies have tested the antiviral potential of hop constituents, including this compound, against various DNA and RNA viruses. researchgate.netnih.gov While xanthohumol was found to be a more potent antiviral agent against BVDV, HSV-1, and HSV-2 in one study, this compound showed superior antiviral activity against Rhinovirus and Cytomegalovirus (CMV) compared to xanthohumol in the same study. nih.gov

Table 3: Antiviral Activity of Hop Constituents (Selected Data)

| Compound | Virus | Therapeutic Index (TI) | IC₅₀ (µg/mL) |

| Xanthohumol | BVDV | 6.0 | Low microg/mL range nih.gov |

| HSV-2 | >5.3 | Low microg/mL range nih.gov | |

| HSV-1 | >1.9 | Low microg/mL range nih.gov | |

| This compound | Rhinovirus | Superior to Xanthohumol nih.gov | Not specified |

| CMV | Superior to Xanthohumol nih.gov | Not specified | |

| Iso-alpha-acids | BVDV | 9.1 | Low microg/mL range nih.gov |

| CMV | 4.2 | Low microg/mL range nih.gov |

*Data compiled from research on the antiviral activity of hop constituents. nih.gov Note: Specific IC₅₀ values for this compound against HSV and BVDV were indicated as being in the low microg/mL range for a xanthohumol-enriched extract containing this compound, but precise values for pure this compound were not consistently provided across sources in the same comparative context. nih.gov

These findings highlight the potential of this compound as an antiviral agent, particularly against herpesviruses and BVDV. nih.govselleckchem.commedchemexpress.comhoelzel-biotech.comnordicbiosite.comresearchgate.netmedchemexpress.comtargetmol.com

Metabolic Syndrome and Diabetes-Related Research Implications

Research suggests potential implications of this compound in the context of metabolic syndrome and diabetes. mdpi.comnih.goveuropeanreview.orgdiabetesjournals.orgresearchgate.net Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. mdpi.com Studies have investigated the effects of this compound on aspects related to these conditions, such as obesity, glucose metabolism, and insulin (B600854) resistance. nih.goveuropeanreview.orgdiabetesjournals.orgresearchgate.net

In high-fat diet-fed mice, this compound administration has been shown to prevent obesity and improve glucose metabolism. nih.govdiabetesjournals.orgresearchgate.net This effect is linked to the inhibition of intestinal lipid absorption, partly by suppressing pancreatic lipase (B570770) activity and decreasing the expression of the lipid absorption transporter CD36 in the jejunum. nih.govdiabetesjournals.orgresearchgate.net Furthermore, this compound has been observed to improve gut barrier function and reduce metabolic endotoxemia in these mice. nih.govdiabetesjournals.org

A notable finding is the association between this compound's metabolic benefits and changes in the intestinal microbiota, specifically an increase in the abundance of Akkermansia muciniphila. nih.goveuropeanreview.orgdiabetesjournals.orgresearchgate.net A. muciniphila is a bacterium associated with improved metabolic health. nih.govdiabetesjournals.orgresearchgate.net Studies have shown that this compound can selectively promote the growth of A. muciniphila while exhibiting antimicrobial activity against certain other bacterial species. nih.govdiabetesjournals.orgresearchgate.net

This compound has also been found to suppress insulin resistance in high-fat diet-fed mice in a dose-dependent manner. europeanreview.orgeuropeanreview.org This is accompanied by a reduction in plasma levels of lipopolysaccharide (LPS), a marker of inflammation, and decreased mRNA expression of pro-inflammatory markers like TNF-α and IL-1β in adipose tissues. europeanreview.orgeuropeanreview.org These findings suggest that this compound's effects on insulin resistance may be mediated through changes in the intestinal microbiota and the suppression of chronic inflammation. europeanreview.orgeuropeanreview.org

Furthermore, this compound has been identified as a potent inhibitor of human aldo-keto reductases 1B1 (AKR1B1) and 1B10 (AKR1B10). researchgate.nettandfonline.com AKR1B1, also known as aldose reductase, is an enzyme involved in the polyol pathway, which is implicated in the development of diabetic complications. researchgate.nettandfonline.comnih.gov Inhibition of AKR1B1 is considered a potential therapeutic strategy for diabetic complications. researchgate.nettandfonline.com

Table 4: Inhibition of Human Aldo-Keto Reductases by Hop Compounds

| Compound | Enzyme | Inhibition Constant (Kᵢ) |

| This compound | AKR1B1 | 0.34 µM researchgate.nettandfonline.com |

| AKR1B10 | 2.25 µM researchgate.nettandfonline.com | |

| Xanthohumol | AKR1B1 | 15.08 µM researchgate.nettandfonline.com |

| AKR1B10 | 20.11 µM researchgate.nettandfonline.com | |

| 8-Prenylnaringenin | AKR1B1 | 0.71 µM researchgate.nettandfonline.com |

| AKR1B10 | 1.95 µM researchgate.nettandfonline.com |

*Data showing the inhibitory potential of hop compounds on human aldo-keto reductases. researchgate.nettandfonline.com

These research findings collectively suggest that this compound holds promise for further investigation regarding its potential therapeutic applications in metabolic syndrome and diabetes. mdpi.comnih.goveuropeanreview.orgdiabetesjournals.orgresearchgate.net

Metabolic Fate and Biotransformation of Isoxanthohumol in Biological Systems

Phase I Metabolism: Oxidative Transformations

Phase I metabolism of isoxanthohumol primarily involves oxidative reactions, introducing or exposing functional groups that can then undergo further modification in Phase II.

Hydroxylation of Prenyl Moiety by Cytochrome P450 Enzymes (e.g., CYP2C19, CYP2C8)

A key oxidative transformation of this compound is the hydroxylation of its prenyl side chain. Studies using human liver microsomes have identified this as a primary route of oxidative metabolism. This reaction leads to the formation of hydroxylated metabolites, specifically cis- and trans-prenyl alcohols of this compound. researchgate.netnih.gov

Cytochrome P450 (CYP) enzymes are the major enzymes responsible for catalyzing these oxidative biotransformations. dynamed.commdpi.com Research has specifically implicated CYP2C19 and CYP2C8 in the hydroxylation of the prenyl group of this compound. researchgate.netnih.govresearchgate.net CYP2C19 catalyzes the formation of both cis- and trans-alcohols of the prenyl side chain. nih.govcapes.gov.br CYP2C8, on the other hand, has been shown to regioselectively convert this compound to the trans-alcohol of the prenyl group. nih.govcapes.gov.br These findings highlight the specific roles of different CYP isoforms in the initial oxidative processing of this compound.

Data from in vitro studies using human liver microsomes have provided insights into the kinetics of these enzymatic reactions. For instance, studies investigating the metabolism of related prenylated flavonoids have shown that hydroxylation of the prenyl methyl group is a primary oxidative route. nih.gov

Epoxidation and Intramolecular Cyclization Pathways

Beyond hydroxylation, the prenyl group of this compound can also undergo epoxidation. The double bond on the prenyl group can form an epoxide intermediate. researchgate.netnih.gov This epoxide can then be opened by an intramolecular reaction involving a neighboring hydroxyl group. researchgate.netnih.gov This intramolecular cyclization pathway can lead to the formation of cyclic metabolites, such as those with a five-membered furan (B31954) or a six-membered pyran heterocycle attached to the A-ring. nih.gov This metabolic route might serve as a detoxification pathway, preventing the epoxide from interacting with biological nucleophiles. researchgate.net Similar epoxidation and intramolecular cyclization reactions have been reported for other prenylated phenols. nih.gov

Microbial biotransformation studies have also revealed the formation of oxygenated metabolites through epoxidation or hydroxylation of the prenyl group, followed by cyclization in some cases, leading to compounds with dihydropyran or dihydrofuran ring structures. nih.govresearchgate.netnih.govresearchgate.net

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of this compound or its Phase I metabolites with small polar molecules. This process generally increases water solubility, facilitating excretion from the body. researchgate.netlongdom.org The primary Phase II reactions for flavonoids, including this compound, are glucuronidation and sulfation. researchgate.netresearchgate.netnii.ac.jp

Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs). longdom.orgupol.cz In this reaction, glucuronic acid is attached to the compound, significantly increasing its hydrophilicity. longdom.org this compound undergoes glucuronidation in the liver. researchgate.netnii.ac.jp While specific UGT enzymes responsible for this compound glucuronidation are not detailed in the provided context, studies on related flavonoids like xanthohumol (B1683332) indicate that UGT1A8, UGT1A9, and UGT1A10 are efficient in glucuronidation, with other UGTs like UGT1A1, UGT1A7, and UGT2B7 also playing a role. nih.gov This suggests potential involvement of similar UGT isoforms in this compound metabolism. Glucuronidation is considered a crucial detoxification pathway. upol.cz

Sulfation Pathways

Sulfation is another important Phase II conjugation reaction, mediated by sulfotransferases (SULTs). longdom.orgupol.cz This process involves the transfer of a sulfate (B86663) group to the metabolite, further increasing its polarity. longdom.org this compound also undergoes sulfation in the liver. researchgate.netnii.ac.jp Similar to glucuronidation, while specific SULT enzymes for this compound are not explicitly detailed, research on xanthohumol indicates that SULT1A1*2, SULT1A2, and SULT1E1 are the most active SULT forms for its sulfation. nih.gov This suggests that these or similar SULTs may be involved in the sulfation of this compound. Sulfation is particularly important in the metabolism of various compounds, including hormones. longdom.org

O-Demethylation to 8-Prenylnaringenin (B1664708)

A particularly significant biotransformation of this compound is its O-demethylation to form 8-prenylnaringenin (8-PN). researchgate.netnih.govnih.govnih.gov This conversion is notable because 8-PN is a potent phytoestrogen, considerably more estrogenic than this compound itself. researchgate.netnih.govnih.govmdpi.commdpi.com

The O-demethylation of this compound to 8-prenylnaringenin can be represented as follows:

This compound (C21H22O5) → 8-Prenylnaringenin (C20H20O5) + CH3• (Methyl radical)

This reaction involves the removal of a methyl group from the methoxy (B1213986) substituent on the this compound structure.

Role of Hepatic Cytochrome P450 1A2 (CYP1A2)

Hepatic cytochrome P450 (CYP) enzymes play a significant role in the phase I metabolism of this compound. Specifically, CYP1A2 has been identified as a key enzyme responsible for the O-demethylation of IX. tandfonline.comnih.gov This metabolic conversion leads to the formation of 8-prenylnaringenin (8-PN), a potent phytoestrogen. researchgate.nettandfonline.comnih.gov Studies using human liver microsomes have demonstrated that CYP1A2 catalyzes this reaction with a reported Michaelis constant (Km) value of 17.8 ± 3.7 µM. nih.gov The conversion of IX to 8-PN by CYP1A2 in the liver has also been incorporated into physiologically based kinetic models to predict in vivo concentrations of hop phytoestrogens. biorxiv.org

Besides O-demethylation, other hepatic CYP enzymes are involved in the metabolism of IX. CYP2C19 and CYP2C8 are known to catalyze the hydroxylation of the prenyl group of IX, leading to the formation of cis- and trans-prenyl alcohols. researchgate.netnih.gov These hydroxylated metabolites have been identified as abundant oxidation products during in vitro metabolism studies using human liver microsomes. researchgate.netmdpi.com

Contribution of Intestinal Microbiota

The intestinal microbiota plays a substantial role in the biotransformation of this compound, particularly in its conversion to 8-prenylnaringenin. researchgate.netnih.gov This microbial O-demethylation is a significant pathway for the activation of IX into the more potent phytoestrogen, 8-PN. researchgate.neta-z.lu Studies using fecal samples have shown that the intestinal microbial community can convert IX into 8-PN, with the extent of conversion varying significantly among individuals. a-z.luresearchgate.net Eubacterium limosum has been identified as a bacterial species capable of this conversion. a-z.lu

Microbial Biotransformation and Metabolite Identification

Microbial biotransformation studies are valuable tools for predicting the xenobiotic metabolism of organic compounds in mammalian systems. nih.govnih.gov Investigations into the microbial transformation of this compound have led to the identification of several metabolites. For instance, studies using fungi such as Rhizopus oryzae and Fusarium oxysporum have yielded oxygenated derivatives formed by epoxidation or hydroxylation of the prenyl group. nih.govnih.govresearchgate.net These microbial metabolites can include diastereomeric pairs of compounds with modified prenyl chains or cyclized structures. nih.govnih.govresearchgate.net

Specific examples of microbially biotransformed metabolites include:

Diastereomeric pairs of 4'-hydroxy-5-methoxy-7,8-(2,2-dimethyl-3-hydroxy-2,3-dihydro-4H-pyrano)-flavanones. nih.govresearchgate.net

Diastereomeric pairs of 7,4'-dihydroxy-5-methoxy-8-(2,3-dihydroxy-3-methylbutyl)-flavanones. nih.govresearchgate.net

(2R)- and (2S)-4'-hydroxy-5-methoxy-2″-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanones. nih.govresearchgate.net

These findings from microbial studies contribute to understanding the potential metabolic fates of IX in mammals and aid in the detection and identification of its metabolites. researchgate.netnih.govresearchgate.net

Here is a table summarizing some identified microbial metabolites of this compound:

| Metabolite Name | Description | Microbial Source (Examples) |

| 4'-hydroxy-5-methoxy-7,8-(2,2-dimethyl-3-hydroxy-2,3-dihydro-4H-pyrano)-flavanones | Oxygenated derivative with a dihydropyran ring (diastereomeric pairs) | Rhizopus oryzae, Fusarium oxysporum researchgate.net |

| 7,4'-dihydroxy-5-methoxy-8-(2,3-dihydroxy-3-methylbutyl)-flavanones | Oxygenated derivative with a dihydroxymethylbutyl substituent (diastereomeric pairs) | Rhizopus oryzae, Fusarium oxysporum researchgate.net |

| 4'-hydroxy-5-methoxy-2″-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanones | Cyclized derivative with a dihydrofuran ring (diastereomeric pairs) | Rhizopus oryzae, Fusarium oxysporum researchgate.net |

| This compound 7-O-β-D-(4‴-O-methyl)-glucopyranoside | Glucosylated derivative | Beauveria bassiana mdpi.com |

| 8-Prenylnaringenin | O-demethylated product | Intestinal microbiota (Eubacterium limosum) researchgate.neta-z.lu |

Enantiospecific Pharmacokinetics of this compound and its Metabolites

This compound, being a flavanone (B1672756), possesses a chiral center at the C-2 position, existing as (2S)- and (2R)-isomers. While the this compound produced by chemical or enzymatic cyclization of xanthohumol is often a racemic mixture, the enantiospecific pharmacokinetics of these isomers and their metabolites are important for a complete understanding of their biological activity. nih.govresearchgate.net

Studies on the enantiospecific pharmacokinetics of this compound and its metabolite 8-prenylnaringenin in rats have been conducted. nih.govtandfonline.comacs.orgresearchgate.netphytohub.eu These studies highlight the need for enantiospecific bioanalytical methods to differentiate and quantify the individual isomers. researchgate.net Research indicates that the bioavailability of pure IXA (this compound aglycone), which can be a racemic mixture, is relatively low, estimated at 4%-5%. nih.gov Following administration, IXA undergoes phase II metabolism, including glucuronidation and sulfation. nih.gov

Further research is warranted to fully elucidate the enantiospecific pharmacokinetics of this compound, 8-prenylnaringenin, and other metabolites, particularly considering the role of gut microbial metabolism in the formation of 8-PN. researchgate.net The presence of diastereomeric pairs among microbial metabolites also underscores the importance of enantiospecific analysis in biotransformation studies. nih.govnih.govresearchgate.net

Structure Activity Relationship Studies and Synthetic Derivatives

Modification Strategies for Isoxanthohumol

The chemical structure of this compound, with its two hydroxyl groups at positions 7 and 4', offers reactive sites for various modifications. The primary strategies employed to diversify the this compound structure involve the alkylation and acylation of these hydroxyl groups.

O-Alkylation and O-Acylation at Hydroxyl Positions

O-alkylation and O-acylation are common methods used to modify the this compound molecule. These reactions involve the introduction of alkyl or acyl groups at the 7-OH and 4'-OH positions.

O-Acylation: The acylation of this compound has been achieved using various acylating agents. For instance, the synthesis of 4'-O-acetylthis compound and 7,4'-di-O-acetylthis compound has been reported. These modifications are typically carried out to increase the lipophilicity of the parent compound, which can influence its absorption and cellular uptake.

O-Alkylation: Similar to acylation, alkyl groups can be introduced at the hydroxyl positions. This strategy can also alter the lipophilicity and steric hindrance of the molecule, potentially impacting its interaction with biological targets.

Synthesis of Pentylated and Allylated Derivatives

Among the various alkylation strategies, the synthesis of pentylated and allylated derivatives has been specifically explored. These modifications introduce longer carbon chains or unsaturated moieties, which can significantly influence the biological activity of the resulting compounds.

The synthesis of these derivatives typically involves reacting this compound with the corresponding alkyl or allyl halides in the presence of a base. This results in the formation of ethers at the hydroxyl positions. Examples of such derivatives include 7-O-n-pentylthis compound and 7,4′-Di-O-allylthis compound.

Impact of Structural Modifications on Biological Activity

The structural modifications of this compound have a profound impact on its biological properties, particularly its antiproliferative activity. By altering the electronic and steric properties of the molecule, these changes can enhance its efficacy against various cancer cell lines.

Enhanced Antiproliferative Activities of Derivatives

Numerous studies have demonstrated that synthetic derivatives of this compound exhibit enhanced antiproliferative activity compared to the parent compound. The introduction of acyl and alkyl groups has been shown to be a promising strategy for increasing the cytotoxic effects against cancer cells.

For example, acylated derivatives of this compound have shown significant activity against various human cancer cell lines. The table below summarizes the antiproliferative activity of this compound and some of its acylated derivatives.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 55.2 ± 2.1 |

| A549 (Lung) | 48.3 ± 1.9 | |

| MESSA (Uterine Sarcoma) | 35.1 ± 1.5 | |

| 4'-O-acetylthis compound | MCF-7 (Breast) | 32.4 ± 1.3 |

| A549 (Lung) | 41.2 ± 1.7 | |

| MESSA (Uterine Sarcoma) | 28.9 ± 1.2 | |

| 7,4'-di-O-acetylthis compound | MCF-7 (Breast) | 25.8 ± 1.1 |

| A549 (Lung) | 36.5 ± 1.4 | |

| MESSA (Uterine Sarcoma) | 22.4 ± 0.9 |

The data indicates that acylation at the 4'- and both the 7- and 4'-positions leads to a notable increase in antiproliferative activity across different cancer cell lines.

Altered Pharmacokinetic Properties of Derivatives

While the impact of structural modifications on the antiproliferative activity of this compound derivatives is well-documented, there is limited information available regarding how these changes affect their pharmacokinetic properties. Pharmacokinetic studies of the parent compound, this compound, have shown that it is rapidly absorbed after oral administration, reaching maximum plasma concentrations within 0.5 to 1 hour. nih.gov However, its bioavailability is generally low, a common characteristic of many flavonoids. nih.gov

The metabolism of this compound involves phase I and phase II reactions, including glucuronidation and sulfation in the liver. nih.gov It is hypothesized that modifications such as O-alkylation and O-acylation could alter these pharmacokinetic parameters. For instance, increasing the lipophilicity through the addition of alkyl or acyl groups might enhance absorption and alter the metabolic profile of the derivatives. However, to date, comprehensive comparative studies on the pharmacokinetics of this compound versus its synthetic derivatives are lacking in the scientific literature. Further research is necessary to elucidate how these structural changes influence the absorption, distribution, metabolism, and excretion (ADME) of these promising anticancer compounds.

Synergistic and Antagonistic Interactions in Research

Co-administration with Chemotherapeutic Agents (e.g., Doxorubicin)

Studies have explored the potential of isoxanthohumol to interact with conventional chemotherapeutic agents, particularly in the context of overcoming drug resistance in cancer cells. Doxorubicin (B1662922) is a widely used chemotherapy medication, but its efficacy can be limited by the development of multidrug resistance (MDR), often mediated by efflux pumps like ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). wikipedia.orgnih.govtcdb.orgplos.org

Research indicates that this compound can sensitize doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin. nih.gov This synergistic effect has been observed in doxorubicin-resistant MCF-7 breast cancer cells (MCF-7/ADR). nih.gov The proposed mechanism involves this compound inhibiting ABCB1-mediated doxorubicin efflux, thereby increasing the intracellular accumulation of the chemotherapy drug. nih.govsemanticscholar.org this compound has been shown to stimulate the ATPase activity of ABCB1 and act as a substrate for this transporter. nih.govsemanticscholar.org Molecular docking studies suggest that this compound binds to the central transmembrane domain of ABCB1, a site that overlaps with the doxorubicin binding site, indicating a competitive inhibitory mechanism. nih.govsemanticscholar.org

This synergistic interaction suggests that this compound could potentially be explored as an adjuvant therapy to help overcome ABCB1-mediated drug resistance in cancer treatment. nih.govsemanticscholar.org

Interactions with Other Phytochemicals

This compound is one of several prenylated flavonoids found in hops, alongside compounds like xanthohumol (B1683332), 8-prenylnaringenin (B1664708), and 6-prenylnaringenin (B1664697). nih.govresearchgate.net These phytochemicals can exist and interact within a complex matrix in nature and in dietary sources like beer. wikipedia.orgresearchgate.net

Research into the interactions between this compound and other phytochemicals is ongoing. Studies on hop extracts containing this compound and other prenylated phenols have investigated their effects on drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes. nih.govresearchgate.net In vitro studies have indicated that prenylated hop phenols, including this compound, can competitively inhibit certain CYP enzymes, such as CYP2C8, CYP2C9, and CYP2C19, and show time-dependent inactivation of CYP1A2. nih.gov These interactions could potentially influence the metabolism of other co-administered compounds, including other phytochemicals or pharmaceuticals.

While specific synergistic or antagonistic interactions of this compound with individual phytochemicals beyond the context of drug metabolism modulation are areas of ongoing research, the presence of multiple bioactive compounds in botanical sources suggests the potential for complex combined effects.

Combined Effects with Endocrine Disrupting Chemicals

This compound is classified as a prenylflavonoid and a phytoestrogen, meaning it can exhibit weak estrogenic activity. wikipedia.org Endocrine disrupting chemicals (EDCs) are a broad group of substances that can interfere with the endocrine system and cause adverse effects. jped.com.brfrontiersin.org Given this compound's phytoestrogenic nature, its potential interactions and combined effects with other EDCs are of interest.

Research on the combined effects of EDCs highlights the complexity of assessing risks, as exposure in real-life situations often involves mixtures of these chemicals. jped.com.brfrontiersin.orgnih.govnih.gov Studies have shown that combinations of EDCs, even at low doses that individually may not cause observable effects, can produce significant combined effects, often predictable by dose addition for chemicals within the same category (e.g., estrogenic compounds). nih.gov

Advanced Research Methodologies and Analytical Approaches

In Vitro Cellular and Molecular Models

In vitro studies play a critical role in elucidating the direct effects of isoxanthohumol on specific cell types, examining cellular processes, signaling pathways, and interactions in a controlled environment.

Diverse Cancer Cell Lines

This compound has demonstrated antiproliferative activity across a spectrum of human cancer cell lines. These studies assess its influence on cell viability, proliferation rates, and the induction of programmed cell death mechanisms such as apoptosis.

Research findings indicate that this compound exhibits antiproliferative effects against human cancer cell lines originating from breast (MCF-7, MDA-MB-231), ovarian (A-2780), prostate (DU145, PC-3), colon (HT-29, SW620, LoVo), lung (A549), uterine sarcoma (MESSA), and glioblastoma (U-118 MG). researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org It has been reported to decrease the expression of transforming growth factor-β (TGF-β) in the invasive breast cancer cell line MDA-MB-231. researchgate.netnih.gov this compound can also modulate the JAK/STAT signaling pathway and suppress the expression of proinflammatory genes in the monoblastic leukemia cell line MonoMac6. researchgate.netnih.gov Studies have further shown that this compound can induce apoptosis and S phase cell cycle arrest in certain cancer cell lines, such as A549 non-small cell lung cancer cells. colab.ws Additionally, this compound has been reported to significantly enhance the sensitivity of melanoma cells to paclitaxel (B517696) treatment. researchgate.net

The table below summarizes data on the antiproliferative effects of this compound on selected cancer cell lines:

| Cell Line | Cancer Type | Observed Effect(s) | Source |

| MCF-7 | Breast Cancer | Antiproliferative activity, dose-dependent decrease in growth. researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org | researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org |

| A-2780 | Ovarian Cancer | Antiproliferative activity, dose-dependent decrease in growth. researchgate.netnih.gov | researchgate.netnih.gov |

| DU145, PC-3 | Prostate Cancer | Antiproliferative activity. researchgate.netnih.gov | researchgate.netnih.gov |

| HT-29, SW620, LoVo | Colon Cancer | Antiproliferative activity (HT-29 appeared more resistant). researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org IC50 of 8.96 µM for LoVo after 3-day treatment. frontierspartnerships.org | researchgate.netnih.govbibliotekanauki.plfrontierspartnerships.org |

| A549 | Lung Cancer | Cytotoxic activity, induces apoptosis and S phase cell cycle arrest. bibliotekanauki.plfrontierspartnerships.orgcolab.ws | bibliotekanauki.plfrontierspartnerships.orgcolab.ws |

| MESSA | Uterine Sarcoma | Cytotoxic activity. bibliotekanauki.plfrontierspartnerships.org | bibliotekanauki.plfrontierspartnerships.org |

| U-118 MG | Glioblastoma | Cytotoxic activity. bibliotekanauki.plfrontierspartnerships.org | bibliotekanauki.plfrontierspartnerships.org |

| MDA-MB-231 | Breast Cancer | Reduces TGF-β expression. researchgate.netnih.gov | researchgate.netnih.gov |

| MonoMac6 | Monoblastic Leukemia | Interferes with JAK/STAT pathway, inhibits proinflammatory gene expression. researchgate.netnih.gov | researchgate.netnih.gov |

| B16-F10, A375 | Melanoma | Diminished viability, autophagy, caspase-dependent apoptosis, suppressed adhesion, invasion, and migration. lipidmaps.orgcolab.ws | lipidmaps.orgcolab.ws |

Studies have also evaluated the cytotoxic activity of acylated derivatives of this compound against several cancer cell lines, including drug-resistant lines such as MESSA/DX and LoVo/DX. These studies indicated that the acylated derivatives showed preferential activity against tumor cells compared to normal breast cells (MCF-10A). bibliotekanauki.plfrontierspartnerships.org

Endothelial and Vascular Smooth Muscle Cell Cultures

The effects of this compound on endothelial cells (ECs) and vascular smooth muscle cells (VSMCs) have been investigated due to their critical roles in angiogenesis and the maintenance of vascular health.

Research indicates that this compound can induce apoptosis in human umbilical vein endothelial cells (HUVEC) and human aortic smooth muscle cells (HASMC). researchgate.netnih.gov Studies have also demonstrated that this compound modulates angiogenesis and inflammation in these cell types. aspic.ptnih.gov At a concentration of 10 µM, this compound reduced inflammatory markers, specifically tumor necrosis factor alpha (TNF-α) and nuclear factor kappa B (NFκB), in both HASMCs and HUVECs. aspic.ptnih.gov It also inhibited key angiogenic regulators, including vascular endothelial growth factor receptor 2 (VEGFR2), angiopoietin 1, angiopoietin 2, and Tie2, in HUVECs and HASMCs. aspic.ptnih.gov Furthermore, treatment with this compound led to a reduction in Akt activation in HUVECs and Erk activation in both HUVECs and HASMCs. aspic.ptnih.gov

Data on the effects of this compound on endothelial and vascular smooth muscle cells are presented below:

| Cell Type | Observed Effect(s) | Concentration | Source |

| HUVEC | Activates apoptosis, decreases TNF-α (26%), decreases NFκB (24%), inhibits VEGFR2 (55%), angiopoietin 1 (39%), angiopoietin 2 (38%), Tie2 (56%), reduces Akt activation (47%), reduces Erk activation (52%). researchgate.netnih.govaspic.ptnih.gov | 10 µM | researchgate.netnih.govaspic.ptnih.gov |

| HASMC | Activates apoptosis, decreases TNF-α (40%), decreases NFκB (42%), inhibits angiopoietin 1 (35%), reduces Erk activation (69%). researchgate.netnih.govaspic.ptnih.gov | 10 µM | researchgate.netnih.govaspic.ptnih.gov |

Macrophage Cell Models

Studies employing macrophage cell models have been conducted to investigate the anti-inflammatory potential of this compound. Macrophages play a significant role in the inflammatory response, which is implicated in various diseases, including cancer. mdpi.comresearchgate.net

This compound has been shown to inhibit the synthesis and release of pro-inflammatory mediators in the human monocyte line Mono-Mac-6. researchgate.net This suggests a potential for modulating tumor-host interactions. researchgate.net While a considerable amount of research on the effects of hop flavonoids on macrophages focuses on xanthohumol (B1683332), which has been shown to inhibit nitric oxide production in mouse macrophage RAW264.7 cells mdpi.com, the reported effects of this compound on inflammatory gene expression in MonoMac6 cells indicate its capacity to influence macrophage activity. researchgate.netnih.gov

Neuronal Cell Models

Research specifically detailing the direct effects of this compound on neuronal cell lines is less extensive compared to studies on cancer or vascular cells. However, some research explores the potential neuroprotective or other effects of compounds derived from hops.